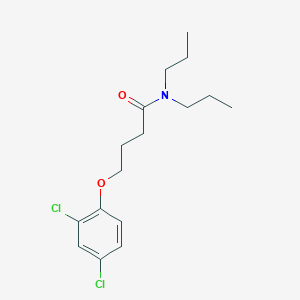
4-(2,4-dichlorophenoxy)-N,N-dipropylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenoxy)-N,N-dipropylbutanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a butanamide backbone. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N,N-dipropylbutanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives. The process begins with the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate is then reacted with butyric acid or its derivatives under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The final product is then purified through various techniques such as crystallization or distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-N,N-dipropylbutanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-N,N-dipropylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of herbicide action and degradation.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N,N-dipropylbutanamide involves its interaction with specific molecular targets in plants. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of signaling events that disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with structural similarities.
Mecoprop (MCPP): A phenoxy herbicide used for similar applications.
Uniqueness
4-(2,4-Dichlorophenoxy)-N,N-dipropylbutanamide is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activity. Its dipropylbutanamide moiety differentiates it from other phenoxy herbicides, potentially offering advantages in terms of selectivity and efficacy .
Properties
Molecular Formula |
C16H23Cl2NO2 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N,N-dipropylbutanamide |
InChI |
InChI=1S/C16H23Cl2NO2/c1-3-9-19(10-4-2)16(20)6-5-11-21-15-8-7-13(17)12-14(15)18/h7-8,12H,3-6,9-11H2,1-2H3 |
InChI Key |
AKZYKMPBZSHBAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















